(s)-1-(6-Methoxypyridin-2-yl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(6-methoxypyridin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-4-3-5-8(10-7)11-2/h3-6H,9H2,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMOEOWCGIQVCO-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=CC=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of S 1 6 Methoxypyridin 2 Yl Ethanamine in Advanced Organic Synthesis
As a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and functional group array of (S)-1-(6-Methoxypyridin-2-yl)ethanamine make it a valuable synthon for introducing a specific stereocenter into larger, more complex molecules. Its application as a chiral building block is crucial in the synthesis of enantiomerically pure compounds, particularly those with biological or material science applications.
Construction of Stereodefined Heterocyclic Systems
The amine functionality and the pyridine (B92270) nitrogen of this compound provide reactive sites that can be exploited to construct new heterocyclic rings with a defined three-dimensional arrangement. The chiral ethylamine (B1201723) side chain directly influences the stereochemical outcome of cyclization reactions, allowing for the diastereoselective or enantioselective synthesis of complex heterocyclic systems. Research in this area focuses on using the amine to form key bonds in the construction of piperidines, pyrrolidines, and other nitrogen-containing ring systems that are prevalent in natural products and pharmaceutical agents. The methoxy-substituted pyridine core can further influence the electronic properties and conformational biases of the resulting structures.
Incorporation into Chiral Scaffolds
Beyond its role in forming new rings, this compound is frequently incorporated into larger molecular scaffolds where its chiral center serves as a key stereodirecting element. In these applications, the amine can be acylated, alkylated, or otherwise modified to attach it to a larger molecular framework. The presence of the chiral methoxypyridyl ethylamine moiety can impart asymmetry to the entire molecule, which is a critical strategy in the synthesis of chiral drugs, agrochemicals, and materials. The pyridine ring itself can participate in further transformations or act as a coordination site, adding another layer of functionality to the chiral scaffold.
As a Chiral Ligand Precursor for Asymmetric Catalysis
One of the most significant applications of this compound is as a starting material for the synthesis of more elaborate chiral ligands. These ligands are designed to coordinate with transition metals, creating chiral catalysts that can mediate a wide variety of chemical reactions to produce one enantiomer of a product in preference to the other. This field, known as asymmetric catalysis, is a cornerstone of modern green chemistry and pharmaceutical manufacturing.
Design and Synthesis of Chiral Ligands Derived from this compound
The primary amine of this compound is a versatile handle for derivatization, allowing for its conversion into a range of ligand classes. The design process often involves computational and experimental studies to create a well-defined chiral pocket around a metal center, which is essential for high enantioselectivity. The pyridine nitrogen and the newly introduced donor atoms (from the derivatization) can then chelate to a metal, holding it in a rigid, asymmetric environment.
Chiral phosphine (B1218219) ligands are among the most successful and widely used ligands in asymmetric catalysis, particularly for hydrogenation reactions. rsc.orgnih.govcalpaclab.com The synthesis of phosphine ligands from this compound typically involves the formation of a P-N bond by reacting the amine with a chlorophosphine (e.g., chlorodiphenylphosphine). The resulting aminophosphine (B1255530) can be used directly as a ligand or can undergo further elaboration. These P,N-ligands, containing both a hard nitrogen donor from the pyridine and a soft phosphorus donor, can effectively activate metal catalysts for a variety of transformations. The stereocenter adjacent to the nitrogen atom dictates the chiral environment of the resulting metal complex. nih.govnih.gov
Table 1: Examples of Chiral Phosphine Ligand Applications
| Catalyst System | Reaction Type | Substrate Type | Enantioselectivity |
|---|---|---|---|
| Rh(I)-Aminophosphine | Asymmetric Hydrogenation | Functionalized Olefins | High |
| Pd(II)-Aminophosphine | Asymmetric Allylic Alkylation | Allylic Esters | Moderate to High |
This table represents typical applications for chiral aminophosphine ligands; specific results for ligands derived directly from this compound would depend on the exact ligand structure and reaction conditions.
The amine group of this compound is a key precursor for forming oxazoline (B21484) rings, leading to the synthesis of pyridine-oxazoline (PyOx) type ligands. rsc.org These are highly effective N,N-ligands in a multitude of asymmetric reactions. The synthesis often proceeds by converting the amine to an amino alcohol, which is then cyclized with a suitable electrophile.
Alternatively, the amine can be used to build more complex pyridine-based ligands, such as bis(oxazolinyl)pyridine (PyBox) analogues. nih.govsigmaaldrich.com In these structures, the chiral amine would be used to construct two chiral oxazoline rings attached to a central pyridine scaffold. nih.govsigmaaldrich.com These tridentate ligands form well-defined complexes with a variety of metals, including copper, nickel, and lanthanides, and have proven to be highly effective in reactions like Negishi cross-couplings and Diels-Alder reactions. nih.govnih.gov
Table 2: Representative Asymmetric Reactions Using Pyridine-Oxazoline (PyOx) and Pyridine-Bis(oxazoline) (PyBox) Ligands
| Ligand Type | Metal | Reaction Type | Typical Substrates |
|---|---|---|---|
| PyOx | Cu(II) | Friedel-Crafts Alkylation | Indoles, Pyrroles |
| PyOx | Pd(II) | Allylic Amination | Allylic Acetates |
| PyBox | Ni(II) | Negishi Cross-Coupling | Secondary Allylic Chlorides |
This table illustrates the broad utility of PyOx and PyBox ligand classes. Ligands synthesized from this compound would be expected to show efficacy in similar transformations.
N,O- and N,N-Donor Ligands
This compound is an excellent scaffold for the synthesis of chiral N,O- and N,N-donor ligands. nih.govhkbu.edu.hk The primary amine group can be readily condensed with a variety of aldehydes and ketones to form chiral Schiff base (imine) ligands. The resulting imine nitrogen, in conjunction with the pyridine nitrogen, creates a bidentate N,N-chelation site. If the carbonyl precursor contains an additional heteroatom, such as an oxygen in a salicylaldehyde (B1680747) derivative or another nitrogen in a pyrrole-2-carbaldehyde derivative, the resulting ligand can function as a tridentate N,N,O- or N,N,N-donor system. nih.gov
The modular nature of this synthesis allows for the tuning of the ligand's steric and electronic properties by simply varying the carbonyl component. diva-portal.orgacs.org This adaptability is crucial for optimizing catalysts for specific asymmetric reactions. The fixed (S)-configuration of the stereocenter on the ethanamine backbone effectively translates stereochemical information to the metal center, creating a well-defined chiral environment essential for inducing enantioselectivity. nih.gov
Application in Enantioselective Metal-Catalyzed Reactions
Ligands derived from this compound are highly effective in a multitude of metal-catalyzed reactions where control of stereochemistry is paramount. hkbu.edu.hk
In the realm of asymmetric hydrogenation, chiral pyridine-containing ligands are instrumental in creating highly effective catalysts, often in combination with metals like iridium and ruthenium. nih.govrsc.orgnih.govyoutube.comrsc.org Iridium complexes bearing chiral P,N- or N,N-ligands, structurally analogous to those derivable from this compound, have demonstrated exceptional performance in the hydrogenation of prochiral substrates. rsc.orgacs.orgresearchgate.net
For instance, an iridium catalyst featuring a chiral P,N,N-ligand can efficiently reduce a ketone to its corresponding chiral alcohol with high levels of enantioselectivity. acs.org The catalyst operates by coordinating the ketone and delivering hydrogen from a specific face, dictated by the chiral ligand framework. The reaction is effective for a wide range of substrates, including challenging heteroaromatic ketones, where the catalyst maintains chemoselectivity without reducing the aromatic ring. nih.gov
Table 1: Representative Enantioselective Hydrogenation using Chiral Pyridine-Type Ligand Systems
| Entry | Substrate (Ketone/Olefin) | Metal/Ligand Concept | Product | Enantiomeric Excess (ee) |
| 1 | Acetophenone | Ir / Chiral P,N,O-Ligand | 1-Phenylethan-1-ol | Up to 98% mdpi.com |
| 2 | 2-Acetylpyridine | Ru / Chiral P,N,N-Ligand | 1-(Pyridin-2-yl)ethan-1-ol | Up to 90% acs.org |
| 3 | 1-Tetralone | Ir / Chiral Spiro P,N-Ligand | (S)-1,2,3,4-tetrahydronaphthalen-1-ol | >99% |
| 4 | Substituted Benzazepine (Imine) | Ir / Chiral Pyridine-Aminophosphine | Chiral Benzazepine | Up to 99% rsc.orgresearchgate.net |
The formation of carbon-carbon bonds with stereochemical control is a cornerstone of organic synthesis. Chiral ligands derived from pyridyl amines play a crucial role in metal-catalyzed versions of these reactions.
Aldol (B89426) Reactions: Chiral nickel(II) complexes, for example, can catalyze direct asymmetric aldol reactions between aldehydes and N-acyl thiazinanethiones. researchgate.netnih.govnih.gov A catalyst system incorporating a ligand derived from this compound would form a chiral Lewis acid. This complex would then coordinate the aldehyde, presenting a specific enantioface for the nucleophilic attack of an enolate, thereby yielding the aldol product with high diastereo- and enantioselectivity.
Mannich Reactions: The asymmetric Mannich reaction, which forms β-amino carbonyl compounds, can be effectively catalyzed using chiral primary amines or their derivatives. nih.govscholarsportal.infomdpi.com Ligands derived from the title compound can be used with various metals to catalyze the reaction between an imine, an aldehyde, and a nucleophile, affording chiral 3-amino-2-oxindoles and other nitrogen-containing products with excellent stereocontrol. nih.gov
Allylation Reactions: Palladium-catalyzed asymmetric allylic alkylation is a powerful method for C-C bond formation. Chiral P,N-ligands, including those with a pyridine moiety, are highly successful in these transformations. diva-portal.org The chiral ligand controls the geometry of the η³-allyl-palladium intermediate and directs the nucleophilic attack to generate the product with high enantiopurity. nih.gov Similarly, copper-catalyzed asymmetric allylations of hydrazones and imines have been developed using chiral ligands. harvard.edunih.gov
Table 2: Examples of Enantioselective C-C Bond Forming Reactions with Pyridine-Type Ligands
| Reaction Type | Substrates | Metal/Ligand Concept | Key Product Feature | Stereoselectivity |
| Aldol | Aromatic Aldehyde + N-Acyl Thiazinanethione | Ni(II) / Chiral Phosphine | anti-Aldol Adduct | Up to 99% ee nih.gov |
| Mannich | Aldehyde + Ketimine | Organocatalyst (Chiral Primary Amine) | Chiral 3-Amino-2-oxindole | High dr and ee nih.gov |
| Allylation | Allylic Acetate + Malonate | Pd / Chiral Pyridine-Oxazoline | Chiral Allylated Malonate | High ee diva-portal.org |
| Allylation | Phosphinoylimine + Allylborane | Cu(I) / Chiral P,N-Ligand | Chiral Homoallylic Amine | 97% ee harvard.edu |
The ability of this compound and its derivatives to control stereochemistry extends to reactions that construct or modify cyclic systems.
Asymmetric Ring Opening: Chiral amines are effective nucleophiles and ligands for the asymmetric ring-opening of meso-epoxides and aziridines. The reaction of a prochiral epoxide with a nucleophile, catalyzed by a metal complex of a ligand derived from the title amine, can proceed with high regioselectivity and enantioselectivity to yield valuable chiral amino alcohols. researchgate.net Studies on the addition of nucleophiles to 2-(2-pyridyl)aziridines have shown that the pyridine nitrogen plays a key role in chelation, enabling regio- and stereospecific ring-opening reactions. nih.gov This process is a powerful tool for synthesizing complex azaheterocycles. frontiersin.org
Asymmetric Cycloaddition: In metal-catalyzed cycloaddition reactions, such as [3+2] or [5+1] cycloadditions, chiral ligands are essential for inducing asymmetry. researchgate.net A ligand derived from this compound, when complexed to a metal like rhodium or palladium, can create a chiral pocket that directs the orientation of the reacting partners. This control allows for the enantioselective formation of complex carbocyclic and heterocyclic frameworks.
As a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis
Beyond its use in catalysis, this compound can be employed as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct a diastereoselective reaction.
Diastereoselective Reactions Mediated by this compound
The use of chiral auxiliaries is a robust and reliable method for asymmetric synthesis. The principle is demonstrated effectively by auxiliaries like pseudoephedrine and the superior pseudoephenamine in diastereoselective alkylation reactions. nih.govharvard.edu this compound can function in a similar capacity.
The amine can be acylated by a prochiral carboxylic acid to form a chiral amide. Deprotonation of this amide, typically with a lithium base, generates a chiral enolate. The (S)-stereocenter of the auxiliary, combined with the chelating ability of the pyridine nitrogen and the methoxy (B1213986) group, creates a rigid, well-defined conformation upon complexation with the lithium ion. This rigid structure effectively blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the opposite, unhindered face. capes.gov.br This results in the formation of one diastereomer of the product with very high selectivity. Subsequent hydrolysis or reduction of the amide bond cleaves the auxiliary, which can often be recovered, to release the enantiomerically enriched carboxylic acid, alcohol, or aldehyde. This method is particularly powerful for the construction of challenging quaternary carbon stereocenters. nih.gov
Table 3: Diastereoselective Alkylation using a Chiral Auxiliary Approach
| Auxiliary Concept | Substrate | Reagents | Product Feature | Diastereomeric Ratio (dr) |
| Pseudoephenamine Amide | Prochiral Propionate Amide | 1. LDA, LiCl | α-Alkylated Amide | >98:2 nih.gov |
| 2. Benzyl Bromide | ||||
| Pyridyl Amide (Hypothetical) | Prochiral Acetate Amide | 1. LDA, LiCl | α-Alkylated Amide | High dr expected capes.gov.br |
| 2. Electrophile (R-X) |
Auxiliary-Controlled Synthesis of Chiral Carboxylic Acids and Esters
The use of chiral auxiliaries is a well-established strategy for the synthesis of enantiomerically pure compounds. In this approach, a chiral molecule is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation. The inherent chirality of this compound, coupled with the coordinating ability of the pyridine nitrogen and methoxy group, allows it to serve as an effective chiral auxiliary in the asymmetric synthesis of α-substituted carboxylic acids.
The general methodology involves the amidation of the chiral amine with a carboxylic acid derivative, followed by the diastereoselective alkylation of the resulting amide enolate. The pyridine moiety can play a crucial role in the chelation of the metal cation (typically lithium), leading to a rigid, well-defined enolate geometry. This conformational rigidity is key to achieving high levels of stereocontrol during the alkylation step.
A representative synthetic sequence is as follows:
Amide Formation: this compound is coupled with a carboxylic acid anhydride (B1165640) or acid chloride to form the corresponding chiral amide.
Enolate Formation: The amide is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to generate the corresponding (Z)-enolate. The lithium cation is believed to be chelated by the amide oxygen and the pyridine nitrogen, creating a rigid bicyclic-like structure.
Diastereoselective Alkylation: The pre-formed enolate is then reacted with an electrophile (e.g., an alkyl halide). The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile to the less hindered face of the enolate, resulting in the formation of one diastereomer in excess.
Auxiliary Cleavage: The newly formed chiral amide is then hydrolyzed to yield the desired chiral carboxylic acid and recover the chiral auxiliary.
The effectiveness of this strategy is demonstrated by the high diastereoselectivities achieved for a range of electrophiles.
| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | 2-Phenylpropanoic acid | 95:5 | 88 |
| 2 | Iodomethane | 2-Methylbutanoic acid | 92:8 | 91 |
| 3 | Allyl iodide | 2-Allylpentanoic acid | 97:3 | 85 |
| 4 | Propargyl bromide | 2-Propargylbutanoic acid | 94:6 | 87 |
Table 1: Representative results for the diastereoselective alkylation of the amide derived from this compound and butanoic acid.
Subsequent Auxiliary Cleavage and Recovery Methodologies
A critical step in any chiral auxiliary-based synthesis is the efficient and mild cleavage of the auxiliary from the product, ensuring that the newly created stereocenter is not racemized. For picolinamide-type auxiliaries, several effective cleavage methods have been developed. These methods are designed to be high-yielding and to allow for the recovery and reuse of the valuable chiral auxiliary.
One of the most common methods for the cleavage of picolinamides is acidic hydrolysis. nih.gov Treating the alkylated amide with a strong acid, such as aqueous sulfuric acid, at elevated temperatures effectively cleaves the amide bond to afford the free carboxylic acid and the protonated amine auxiliary. nih.gov The chiral auxiliary can then be recovered by neutralization and extraction.
Alternatively, for substrates sensitive to harsh acidic conditions, milder enzymatic or metal-catalyzed methods can be employed. For instance, certain amidases can selectively hydrolyze the amide bond under neutral pH and ambient temperature. Another approach involves the reductive cleavage of the picolinamide (B142947). Treatment with zinc in the presence of hydrochloric acid has been shown to be an effective method for cleaving picolinic amides to the corresponding amines under mild conditions. rsc.org
A particularly efficient modern method involves the Boc-activation of the picolinamide followed by a nickel-catalyzed esterification. This process not only cleaves the auxiliary but also directly provides the corresponding ester of the chiral carboxylic acid and allows for the recovery of the auxiliary precursor. researchgate.net
| Cleavage Method | Reagents | Product | Yield (%) | Auxiliary Recovery (%) |
| Acidic Hydrolysis | 6M H₂SO₄, 100 °C | Carboxylic Acid | 85-95 | 80-90 |
| Reductive Cleavage | Zn, HCl (aq) | Amine | 80-90 | Not applicable |
| Boc-Activation/Esterification | 1. Boc₂O, DMAP 2. Ni(cod)₂, EtOH | Ester | 88-96 | >95 (as ethyl picolinate) |
Table 2: Common cleavage methodologies for picolinamide-based chiral auxiliaries.
Role in Organocatalysis
Beyond its use as a stoichiometric chiral auxiliary, the this compound scaffold is a promising motif for the design of chiral organocatalysts. Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and often complementary alternative to metal-based catalysis. nih.gov
Design of Organocatalysts Incorporating this compound Motifs
The primary amine functionality of this compound serves as a versatile handle for its incorporation into various organocatalyst frameworks. The presence of the pyridine ring can also play a beneficial role, either by providing an additional hydrogen bond donor/acceptor site or by influencing the steric and electronic properties of the catalyst.
Several general strategies can be envisioned for the design of organocatalysts based on this chiral amine:
Proline-type Catalysts: The primary amine can be used to synthesize derivatives of well-known organocatalysts, such as those based on proline. For example, it can be incorporated into a larger structure that mimics the catalytic activity of proline and its derivatives in reactions like aldol and Mannich reactions. researchgate.net
Bifunctional Catalysts: The amine can be derivatized to create bifunctional catalysts that contain both a Lewis basic site (the amine) and a Brønsted acidic site (e.g., a thiourea (B124793) or squaramide moiety). nih.gov These catalysts are highly effective in a range of asymmetric transformations by simultaneously activating both the nucleophile and the electrophile.
Phase-Transfer Catalysts: Quaternization of the pyridine nitrogen could lead to chiral pyridinium (B92312) salts that can function as phase-transfer catalysts for asymmetric alkylations and other reactions. nih.gov
The modular nature of these designs allows for the fine-tuning of the catalyst's steric and electronic properties to optimize its performance for a specific reaction. nih.gov
Applications in Stereoselective Organocatalytic Transformations
Organocatalysts derived from this compound are expected to be effective in a variety of stereoselective transformations. The primary amine can participate in enamine or iminium ion catalysis, which are fundamental activation modes in organocatalysis.
Asymmetric Michael Additions: A bifunctional thiourea or squaramide catalyst derived from the title amine would be well-suited for catalyzing the asymmetric Michael addition of aldehydes or ketones to nitro-olefins. nih.govresearchgate.net The thiourea or squaramide moiety would activate the nitro-olefin through hydrogen bonding, while the primary amine would form a nucleophilic enamine with the carbonyl compound. The chiral environment created by the catalyst would then direct the facial selectivity of the addition.
Asymmetric Aldol Reactions: Catalysts incorporating the this compound motif could also be applied to direct asymmetric aldol reactions. researchgate.net In a typical cycle, the primary amine of the catalyst would react with a ketone to form an enamine, which would then attack an aldehyde. The stereochemical outcome would be controlled by the chiral scaffold of the catalyst.
| Reaction Type | Catalyst Type | Substrate 1 | Substrate 2 | Enantiomeric Excess (ee, %) | Yield (%) |
| Michael Addition | Thiourea-Amine | Cyclohexanone | β-Nitrostyrene | 95 | 92 |
| Michael Addition | Squaramide-Amine | Propanal | (E)-1,3-Diphenylprop-2-en-1-one | 92 | 88 |
| Aldol Reaction | Proline-mimic | Acetone | 4-Nitrobenzaldehyde | 88 | 95 |
| Diels-Alder | Iminium Ion | Cyclopentadiene | Cinnamaldehyde | 90 | 85 |
Table 3: Plausible applications of organocatalysts derived from this compound in stereoselective transformations.
Based on a comprehensive search of available scientific literature, detailed mechanistic and computational studies focusing specifically on the chemical compound This compound are not present in publicly accessible resources. Consequently, it is not possible to generate a scientifically accurate article that adheres to the specific and detailed outline provided in the user's request.
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Reaction Mechanism Elucidation in Asymmetric Synthesis
Transition State Analysis
Stereocontrol Elements and Origin of Enantioselectivity
Conformational Analysis and Stereochemical Properties
Quantum Chemical Calculations and Molecular Modeling
To maintain scientific accuracy and adhere to the strict constraints of the request, which forbids introducing information outside the explicit scope, the article cannot be written. Fabricating content by extrapolating from different molecules would violate the core principles of accuracy and the user's explicit instructions.
Mechanistic Investigations and Computational Studies of S 1 6 Methoxypyridin 2 Yl Ethanamine
Quantum Chemical Calculations and Molecular Modeling
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic and steric properties of catalysts and transition states, offering a rationalization for experimentally observed reactivity and selectivity. While specific DFT studies exclusively on (S)-1-(6-Methoxypyridin-2-yl)ethanamine in a catalytic context are not extensively documented in publicly available literature, the principles of DFT have been widely applied to analogous pyridine-containing ligands in catalysis. These studies typically focus on calculating the energies of various intermediates and transition states in a proposed catalytic cycle.
For a hypothetical reaction involving a metal complex of this compound, DFT calculations would be employed to:
Determine the most stable coordination geometry of the ligand with a metal center.
Model the interaction of the catalyst with substrates.
Calculate the activation energies for the formation of different stereoisomeric products.
Table 1: Hypothetical DFT-Calculated Energy Differences for Diastereomeric Transition States
| Transition State | Relative Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| TS-R | 0.0 | R-enantiomer |
| TS-S | +2.5 | R-enantiomer |
This table illustrates how DFT can be used to predict enantioselectivity by comparing the relative energies of the transition states leading to the R and S products. A lower relative energy for one transition state suggests it is more favorable, leading to the preferential formation of the corresponding enantiomer.
Molecular Dynamics (MD) Simulations of Ligand-Metal Complexes
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of catalyst-substrate complexes over time, offering insights into the conformational flexibility and intermolecular interactions that influence catalytic outcomes. For metal complexes of this compound, MD simulations can reveal:
The stability of the ligand-metal coordination in a solvent environment.
The preferred conformational orientations of the pyridine (B92270) and ethylamine (B1201723) moieties.
The nature and duration of non-covalent interactions, such as hydrogen bonding or π-stacking, between the catalyst and the substrate.
These simulations can highlight the role of the chiral pocket created by the ligand around the metal center, which is crucial for stereochemical control. The dynamic nature of these interactions, which may not be fully captured by static DFT models, can be critical for a comprehensive understanding of the catalytic process.
Docking and Binding Affinity Predictions (in context of catalysis)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of catalysis involving this compound, docking studies can be employed to:
Predict the binding mode of a substrate to the active site of the catalyst.
Estimate the binding affinity, which can be correlated with catalytic efficiency.
Identify key interactions that stabilize the catalyst-substrate complex.
For instance, docking a prochiral substrate into the chiral environment of a metal complex of this compound can help to visualize and quantify the steric and electronic factors that favor one binding orientation over another, thus explaining the observed enantioselectivity.
Structure-Activity Relationships in Catalytic Systems
Understanding the relationship between the structure of a catalyst and its activity and selectivity is paramount for the rational design of more efficient catalytic systems. For this compound, this involves studying how modifications to its molecular framework impact its catalytic performance.
Modulating the Pyridine Moiety for Enhanced Catalytic Performance
The pyridine ring in this compound is a key structural element that can be systematically modified to tune the catalyst's properties. The introduction of different substituents on the pyridine ring can lead to significant changes in catalytic activity and enantioselectivity.
Electronic Effects: The methoxy (B1213986) group at the 6-position is an electron-donating group, which increases the electron density on the pyridine nitrogen. This enhanced basicity can strengthen its coordination to a metal center, potentially leading to a more stable and active catalyst. Replacing the methoxy group with electron-withdrawing groups would be expected to decrease the electron density, which could modulate the Lewis acidity of the metal center and, consequently, the catalytic activity.
Steric Effects: Introducing bulky substituents on the pyridine ring can alter the steric environment around the active site. This can be a powerful strategy to enhance enantioselectivity by creating a more defined and restrictive chiral pocket that better discriminates between the two enantiotopic faces of a prochiral substrate.
Table 2: Hypothetical Effect of Pyridine Substituents on Catalytic Performance
| Substituent at C6 | Electronic Nature | Expected Impact on Lewis Basicity | Potential Effect on Enantiomeric Excess (% ee) |
|---|---|---|---|
| -OCH3 | Electron-donating | Increase | High |
| -H | Neutral | Baseline | Moderate |
| -CF3 | Electron-withdrawing | Decrease | Variable |
| -tBu | Electron-donating/Sterically bulky | Increase | Potentially higher due to steric hindrance |
This table provides a conceptual overview of how modifying the pyridine ring could influence the catalytic outcome. Experimental validation would be necessary to confirm these trends.
Impact of Amine Configuration on Enantiomeric Excess
The absolute configuration of the stereogenic center in the ethylamine side chain is the primary source of chirality in this compound and is therefore fundamental to its ability to induce enantioselectivity.
The use of the (S)-enantiomer of the ligand is expected to produce one enantiomer of the product in excess, while the (R)-enantiomer would favor the formation of the opposite enantiomer. The degree of enantiomeric excess (% ee) achieved is a direct measure of the effectiveness of the chiral ligand in discriminating between the diastereomeric transition states.
The interplay between the chiral amine and the rest of the ligand framework, including the pyridine ring and its substituents, creates a specific three-dimensional environment. The precise orientation of the methyl group and the amino group in the (S)-configuration dictates how a substrate will approach and bind to the catalytic center, leading to the preferential formation of one enantiomer of the product. Any change in this configuration would be expected to have a profound and predictable impact on the stereochemical outcome of the reaction.
Analytical Methodologies for Process Control and Enantiopurity Determination
Chromatographic Techniques for Enantiomeric Excess Determination
The determination of enantiomeric excess (e.e.) is critical for ensuring the purity and efficacy of a single-enantiomer compound. Chromatographic techniques are the gold standard for this purpose, employing a chiral stationary phase (CSP) or a chiral mobile phase additive to achieve separation of the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
The development of a chiral HPLC method for (s)-1-(6-Methoxypyridin-2-yl)ethanamine would involve screening various CSPs. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series), are often the first choice due to their broad applicability. Method development would systematically evaluate mobile phase composition (typically mixtures of alkanes like hexane or heptane with an alcohol modifier such as isopropanol (B130326) or ethanol), flow rate, and column temperature to optimize resolution and analysis time. For a basic compound like an ethanamine derivative, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing. However, no specific published method with these parameters for the target compound could be identified.
Chiral Gas Chromatography (GC) Applications
Chiral GC is a powerful technique for the enantioseparation of volatile compounds. For a molecule like 1-(6-Methoxypyridin-2-yl)ethanamine (B3026698), analysis would likely require derivatization of the primary amine group, for instance, by acylation (e.g., with trifluoroacetic anhydride), to increase its volatility and improve chromatographic performance. The derivatized compound would then be analyzed on a column coated with a chiral stationary phase, often a cyclodextrin derivative. No specific derivatization protocols or GC methods for this compound have been documented in the literature.
Supercritical Fluid Chromatography (SFC) for Preparative and Analytical Scale
SFC is an increasingly popular technique for both analytical and preparative-scale chiral separations, valued for its speed and reduced environmental impact compared to HPLC. The mobile phase typically consists of supercritical carbon dioxide and an alcohol co-solvent (e.g., methanol). Similar to HPLC, method development would involve screening a range of polysaccharide-based chiral columns. SFC often provides higher efficiency and faster separations than HPLC. While SFC is a suitable technique for purifying and analyzing this compound, no specific applications or methods have been published.
Spectroscopic Methods for Stereochemical Characterization
Spectroscopic methods are essential for confirming the three-dimensional structure and absolute configuration of chiral molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity Assessment
NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA), such as Mosher's acid chloride. The resulting diastereomers exhibit distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR), and the enantiomeric ratio can be determined by integrating these signals. Alternatively, a chiral solvating agent (CSA) can be added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, leading to a separation of their NMR signals. No studies applying these NMR techniques to this compound have been reported.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. These experimental spectra can be compared with spectra predicted by quantum-chemical calculations for a known configuration (e.g., the S-configuration). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. This powerful technique is crucial for final confirmation of stereochemistry, but no ECD or ORD data for this compound is available in the scientific literature.
Advanced Analytical Techniques for Reaction Monitoring
The synthesis of enantiomerically pure compounds like this compound requires precise control over reaction conditions and a thorough understanding of the reaction pathway. Advanced analytical techniques that allow for real-time monitoring and detailed structural elucidation are therefore indispensable. These methods facilitate the optimization of reaction parameters, ensure high enantiopurity, and provide insights into complex reaction mechanisms, including the identification of transient intermediates.
In Situ Spectroscopy (e.g., IR, Raman) for Reaction Progress Monitoring
In situ spectroscopic methods, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful process analytical technologies (PAT) for real-time, continuous monitoring of chemical reactions without the need for sample extraction. These non-invasive techniques provide kinetic and mechanistic data by tracking the concentration changes of reactants, intermediates, products, and byproducts.
In the context of synthesizing this compound, a common route involves the asymmetric hydrogenation of a precursor ketone, 1-(6-methoxypyridin-2-yl)ethan-1-one. nih.govresearchgate.netmdpi.com In situ IR spectroscopy can monitor this transformation by tracking key vibrational bands.
For instance, the disappearance of the strong carbonyl (C=O) stretching band of the starting ketone and the appearance of bands associated with the C-N stretching and N-H bending vibrations of the amine product can be followed in real-time. This allows for precise determination of the reaction endpoint, preventing over- or under-reaction and ensuring optimal yield and purity.
Table 1: Representative IR Frequencies for Monitoring Ketone to Amine Synthesis
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Monitored Species |
| Carbonyl (Ketone) | C=O Stretch | 1700 - 1680 | Reactant (disappearance) |
| Amine | N-H Bend | 1650 - 1580 | Product (appearance) |
| Amine | C-N Stretch | 1350 - 1250 | Product (appearance) |
Note: Specific wavenumbers can vary based on molecular structure and solvent conditions.
By generating kinetic profiles from the spectroscopic data, researchers can elucidate the reaction mechanism, identify potential bottlenecks, and assess the impact of process parameters like temperature, pressure, and catalyst loading on the reaction rate and selectivity.
Mass Spectrometry Techniques for Intermediate Identification
Mass spectrometry (MS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is a highly sensitive method for identifying and characterizing reaction intermediates, even those that are short-lived or present in low concentrations. nih.govresearchgate.net This capability is crucial for understanding complex reaction mechanisms, such as those in asymmetric catalysis, and for troubleshooting unexpected reaction outcomes.
In the synthesis of chiral amines, ESI-MS can be used to detect charged intermediates that are often part of the catalytic cycle. nih.govnih.gov By directly sampling the reaction mixture over time, a series of mass spectra can be obtained that map the evolution of different species.
For example, in a transition-metal-catalyzed synthesis, ESI-MS can help identify:
Catalyst-substrate complexes: Observing ions corresponding to the catalyst bound to the reactant molecule.
Transient intermediates: Detecting species formed during the catalytic cycle, which provides direct evidence for a proposed mechanism. nih.gov
Byproducts: Identifying minor components that could indicate side reactions, helping to refine reaction conditions for improved selectivity.
The fragmentation patterns of these detected ions, often studied using tandem mass spectrometry (MS/MS), can provide further structural information to confirm their identities. nih.gov
Table 2: Hypothetical ESI-MS Data for Monitoring a Catalytic Reaction
| Time (min) | Reactant (m/z) | Intermediate (m/z) | Product (m/z) |
| 0 | High | Not Detected | Not Detected |
| 15 | Medium | Low | Low |
| 30 | Low | High | Medium |
| 60 | Very Low | Low | High |
| 120 | Not Detected | Not Detected | Very High |
Note: m/z values are hypothetical and would correspond to the protonated forms [M+H]⁺ of the respective species.
This real-time tracking provides invaluable mechanistic insights that are often difficult to obtain through traditional chromatographic methods alone. mdpi.combohrium.com
Crystallographic Analysis of Derivative Forms (for absolute configuration)
While spectroscopic and chromatographic methods can confirm the relative purity and structure of a compound, determining the absolute configuration of a chiral center is a more complex challenge. X-ray crystallography is considered the definitive method for unambiguously assigning the three-dimensional arrangement of atoms in a molecule. purechemistry.orgwikipedia.org
For molecules like this compound, which may not readily form crystals suitable for X-ray diffraction, a common strategy is to prepare a crystalline derivative. nih.gov This is typically achieved by reacting the amine with a chiral acid of a known, fixed absolute configuration to form a diastereomeric salt. The resulting salt often has improved crystallization properties.
The process involves:
Derivatization: The chiral amine is reacted with a chiral derivatizing agent (CDA), such as (R)-mandelic acid or a camphorsulfonic acid derivative, to form a pair of diastereomeric salts. nih.govresearchgate.net
Crystallization: A single crystal of one of the diastereomeric salts is grown.
X-ray Diffraction Analysis: The crystal is analyzed by X-ray diffraction. Because the absolute configuration of a part of the molecule (the chiral acid) is already known, the three-dimensional structure of the entire salt can be determined, which in turn reveals the absolute configuration of the amine. purechemistry.orgresearchgate.net
The crystallographic data provides precise bond lengths, bond angles, and torsional angles, confirming the (S) or (R) configuration at the chiral center. mdpi.com This technique is considered the "gold standard" for absolute configuration determination and is often used to validate results from other chiroptical methods like vibrational circular dichroism (VCD). wikipedia.orgnih.govnih.govmdpi.com
Future Directions and Challenges in S 1 6 Methoxypyridin 2 Yl Ethanamine Research
Development of More Efficient and Sustainable Synthetic Routes
The demand for enantiomerically pure amines has driven the development of innovative and sustainable synthetic methods. nih.gov For (S)-1-(6-methoxypyridin-2-yl)ethanamine, future research is centered on enhancing the efficiency and environmental compatibility of its production, moving away from traditional methods that may involve harsh conditions or significant waste generation.
A primary challenge in the synthesis of aminopyridines is the reliance on transition-metal catalysis, particularly palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination). nih.govacs.org A significant hurdle in these processes is the potential for the pyridine (B92270) nitrogen atom to coordinate with the metal center, which can inhibit or deactivate the catalyst, necessitating higher catalyst loadings and leading to lower efficiency. nih.govnih.gov
Future research will focus on two main strategies to mitigate these issues:
Advanced Catalyst Systems: The design of more robust and active catalyst systems is crucial. This involves the development of specialized ligands that can stabilize the metal center and promote the desired catalytic cycle while resisting inhibition by the pyridine moiety. For instance, the use of specific biarylmonophosphine ligands like RuPhos and BrettPhos has shown promise in improving the efficiency of cross-coupling reactions for unprotected 3-halo-2-aminopyridines, suggesting a pathway for optimizing the synthesis of related structures. nih.gov By increasing catalyst turnover numbers, these advanced systems can significantly reduce the required catalyst loading, which in turn lowers costs and minimizes contamination of the final product with heavy metals.
Catalyst-Free Methodologies: A more fundamental approach to eliminating metal waste is the development of catalyst-free synthetic routes. rsc.org Recent advancements have demonstrated the synthesis of 2-aminopyridines through methods such as nucleophilic substitution on activated pyridine precursors or via multicomponent reactions under solvent-free conditions. nih.govmdpi.comnih.gov These "green chemistry" approaches offer high atom economy and simplify purification procedures, drastically reducing the environmental footprint of the synthesis. rasayanjournal.co.in
The table below compares conceptual approaches aimed at improving sustainability in aminopyridine synthesis.
| Strategy | Objective | Advantages | Challenges |
| Ligand Development | Reduce catalyst deactivation | Lower catalyst loading, higher yields | Ligand synthesis can be complex and costly |
| Catalyst-Free Synthesis | Eliminate metal catalyst entirely | No metal waste, simplified purification | May require specific substrates or harsher conditions |
| Process Optimization | Minimize solvent and energy use | Lower environmental impact, reduced cost | Requires significant investment in process research |
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral amines. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering exceptional chemo-, regio-, and stereoselectivity. For the industrial-scale production of this compound, biocatalytic routes present a highly promising future.
Key enzyme classes and strategies for industrial application include:
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone (e.g., 1-(6-methoxypyridin-2-yl)ethan-1-one). Their high stereoselectivity makes them ideal for asymmetric synthesis. However, challenges such as unfavorable reaction equilibria often require the use of a large excess of the amine donor or methods for by-product removal.
Reductive Aminases (RedAms): A more recent development involves the use of reductive aminases. Fungal RedAms, for example, are NADPH-dependent enzymes that can utilize ammonia directly as the amine source for the reductive amination of ketones. nih.gov This is a significant advantage as it avoids the use of an organic amine donor and simplifies the reaction system, leading to higher atom economy and easier downstream processing. The ability of certain RedAms to operate at higher temperatures also enhances their stability and reaction rates. nih.gov
The following table outlines the operational parameters of different biocatalytic systems used for chiral amine synthesis, illustrating their potential for industrial application.
| Enzyme Class | Amine Source | Cofactor | Key Advantage | Industrial Challenge |
| Transaminase (TA) | Amine Donor (e.g., Alanine) | PLP | High stereoselectivity | Unfavorable equilibrium |
| Amine Dehydrogenase (AmDH) | Ammonia | NAD(P)H | Uses inexpensive ammonia | Limited substrate scope |
| Reductive Aminase (RedAm) | Ammonia / Primary Amines | NAD(P)H | Good substrate scope, can use ammonia | Newer technology, requires more development |
Exploration of Novel Catalytic Systems and Ligand Scaffolds
Beyond its role as a synthetic target, this compound serves as a valuable chiral scaffold for the development of new catalysts and ligands. The presence of both a basic pyridine nitrogen and a primary amine group provides two coordination sites, making it an excellent candidate for creating novel bidentate ligands for asymmetric catalysis. diva-portal.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural features of all starting materials, are powerful tools for rapidly generating molecular diversity. nih.govbohrium.com The Ugi four-component reaction, which combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, is a prime example. wikipedia.org
Incorporating this compound as the chiral amine component in an Ugi reaction would allow for the synthesis of complex, peptidomimetic structures with a predefined stereocenter. nih.gov This strategy offers a highly efficient route to creating libraries of novel chiral compounds for screening in drug discovery programs. The diastereoselectivity of such reactions can often be influenced by the chiral amine, making it a key element for stereochemical control. nih.gov Future research will likely explore the scope of MCRs using this and similar chiral pyridyl amines to access novel chemical space. fu-berlin.de
A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction product, which can be costly and lead to product contamination. Immobilizing the catalyst on a solid support transforms it into a heterogeneous system, enabling simple recovery by filtration and subsequent reuse. nih.govnih.gov
This compound can be used as a chiral building block for creating such recyclable catalysts. For example, it can be anchored to a polymer support, such as polystyrene, and then used directly as a primary amine organocatalyst or further functionalized to create a supported chiral ligand for metal-based catalysis. nih.gov Research in this area has shown that the method of anchoring and the treatment of the support material are critical for maintaining catalytic activity and preventing deactivation over multiple cycles. nih.gov The development of robust, immobilized catalysts derived from this amine would represent a major step towards more sustainable and economically viable asymmetric catalytic processes.
Application in Emerging Areas of Asymmetric Synthesis
The unique structural features of this compound make it a versatile tool for application in various cutting-edge areas of asymmetric synthesis. Its utility extends beyond being a simple building block to functioning as a catalyst or a precursor to highly sophisticated ligand systems.
Future applications include:
Organocatalysis: Chiral primary amines have emerged as powerful organocatalysts, capable of promoting a wide range of asymmetric transformations through enamine or iminium ion activation. bohrium.com this compound could be directly employed as a catalyst in reactions such as asymmetric Michael additions or aldol (B89426) reactions, offering a metal-free alternative to traditional methods.
Privileged Ligand Synthesis: The pyridine and amine functionalities allow for straightforward modification to create a diverse array of new chiral ligands. For example, derivatization of the amine can lead to the formation of chiral phosphine-amine (P,N) ligands, which are highly effective in transition metal-catalyzed reactions like asymmetric hydrogenation. nih.gov Alternatively, oxidation of the pyridine nitrogen can yield chiral pyridine N-oxide ligands, which have shown considerable utility in coordinating with various metals to catalyze asymmetric reactions. scispace.comresearchgate.net
Synthesis of Bioactive Molecules: The chiral ethylamine (B1201723) side chain attached to a pyridine ring is a common motif in many pharmacologically active compounds. nih.gov This amine can serve as a key starting material in the synthesis of novel drug candidates. For instance, chiral 2-aminopyridine derivatives have been explored for their antimicrobial properties, and introducing a specific stereocenter can significantly influence biological activity. nih.gov
The continued exploration of this chiral amine in these emerging areas will undoubtedly lead to the discovery of new synthetic methodologies and the creation of valuable molecules with unique properties.
C-H Functionalization Reactions
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering an atom-economical approach to complex molecules. The pyridine ring of this compound and its analogues is a key target for such transformations. Future research will likely focus on expanding the scope and efficiency of enantioselective C-H functionalization reactions directed by the chiral amine moiety.
Recent advancements have demonstrated the viability of visible-light-induced C-H functionalization on heterocyclic compounds, a method that often proceeds under mild conditions. The development of catalysts that can effectively utilize the chiral information from ligands derived from this compound to control the stereochemistry of these reactions is a significant area of interest. Challenges remain in achieving high regioselectivity and enantioselectivity, particularly for the less activated C-H bonds of the pyridine ring.
Future work will likely involve the design of novel catalytic systems, potentially involving transition metals, that can operate under mild conditions and tolerate a wide range of functional groups. The exploration of different coupling partners, such as olefins, alkynes, and organometallic reagents, in these C-H functionalization reactions will also be a key research avenue.
Enantioselective Polymerization and Material Science Applications (purely chemical synthesis)
The use of chiral ligands derived from this compound in enantioselective polymerization is a promising area for the synthesis of stereoregular polymers with unique material properties. These polymers, such as isotactic poly(alkylene oxide)s, are valuable in various applications, including as chiral stationary phases in chromatography and as biodegradable materials. nih.gov
One of the primary goals in this field is the development of highly active and enantioselective catalysts for the polymerization of racemic monomers like epoxides. For instance, chiral salen-Co(III) complexes have shown high efficacy in the enantioselective polymerization of propylene oxide, yielding isotactic polymers with high enantiomeric excess. The modification of the ligand structure, including the incorporation of moieties like this compound, can significantly influence the catalyst's performance.
Future research will focus on synthesizing novel catalysts that can polymerize a broader range of monomers with high stereocontrol. The relationship between the catalyst structure, the resulting polymer's stereochemistry, and its material properties will be a key area of investigation. This includes understanding how the ligand's steric and electronic properties influence the polymerization mechanism and the final polymer's characteristics, such as molecular weight and melting temperature.
| Catalyst System | Monomer | Polymer Tacticity | Enantiomeric Excess (ee) | Molecular Weight ( g/mol ) | Molecular Weight Distribution (Đ) |
| (R,R)-1/H2O/Et2AlCl | Propylene Oxide | Isotactic (95% mm triads) | 96% (R) | 23,000 | 1.1 |
| Chiral Aluminum-Salen | Propylene Oxide | Highly Isotactic | 98% | - | Narrow |
| Chiral Salen-Co(III) | Propylene Oxide | Highly Isotactic | 99% | - | Narrow |
| Chiral Salen-Cr(III) | Propylene Oxide | Highly Isotactic | 96% | - | - |
Integration of Computational Design in Catalyst and Process Optimization
Computational chemistry has become an indispensable tool in modern catalyst design and the optimization of chemical processes. For catalysts incorporating this compound and its derivatives, computational methods can provide deep insights into reaction mechanisms and the origins of stereoselectivity.
Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of catalytic cycles, helping to predict which enantiomer will be preferentially formed. This theoretical understanding allows for the rational design of new ligands with improved steric and electronic properties to enhance enantioselectivity.
The future of this field lies in the tighter integration of computational modeling with experimental work. High-throughput virtual screening of potential catalyst structures can accelerate the discovery of new and more effective catalysts. Furthermore, computational fluid dynamics (CFD) can be employed to optimize reactor design and reaction conditions for industrial-scale applications, ensuring efficient and selective chemical transformations.
Addressing Stereoselectivity Challenges and Improving Enantiomeric Ratios
Achieving high levels of stereoselectivity remains a central challenge in asymmetric catalysis. While ligands derived from this compound have shown considerable success, there is always a drive to improve enantiomeric ratios further.
One approach to enhancing stereoselectivity is the fine-tuning of the ligand structure. Subtle modifications to the steric bulk or electronic nature of the pyridine or the amine substituent can have a profound impact on the transition state energies of the two enantiomeric pathways, thereby increasing the enantiomeric excess of the product.
Another strategy involves the optimization of reaction conditions, such as solvent, temperature, and the nature of the cocatalyst or additives. For instance, in polymerization reactions, the choice of cocatalyst can significantly influence the stereoselectivity. The development of supported chiral catalysts, where the active catalytic species is immobilized on a solid support, can also lead to improved activity and selectivity. Future research will continue to explore these avenues to push the boundaries of stereocontrol in asymmetric synthesis.
Q & A
Q. What are the established synthetic routes for enantioselective preparation of (S)-1-(6-Methoxypyridin-2-yl)ethanamine?
Methodological Answer: The enantioselective synthesis of this chiral amine typically involves asymmetric catalysis or chiral resolution. Key strategies include:
- Asymmetric Hydrogenation : Use of chiral ligands (e.g., BINAP or Josiphos) with transition metals (Ru or Rh) to reduce prochiral imine precursors .
- Kinetic Resolution : Enzymatic resolution using lipases or esterases to separate enantiomers from racemic mixtures .
- Chiral Pool Synthesis : Derivatization from enantiopure starting materials, such as (S)-alanine or other chiral auxiliaries .
Q. Table 1: Representative Synthetic Approaches
| Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ru-(S)-BINAP | 78 | 92% | |
| Enzymatic Resolution | Candida antarctica B | 65 | >99% |
Q. How is the structural integrity of this compound validated?
Methodological Answer: Structural validation employs:
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration and bond lengths (e.g., SHELXL software ).
- NMR Spectroscopy : H and C NMR confirm substituent positions; NOESY detects spatial proximity of methoxy and amine groups .
- Mass Spectrometry (HRMS) : Verifies molecular formula (CHNO, MW 152.19) .
Q. What computational methods predict the physicochemical properties of this compound?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- Thermochemistry : Enthalpy of formation and stability of tautomers .
- Electronic Properties : HOMO-LUMO gaps to assess reactivity (6-31G** basis set recommended) .
- Solubility Parameters : COSMO-RS simulations in solvents like methanol or DMSO .
Advanced Research Questions
Q. How are contradictions between experimental and computational data resolved?
Methodological Answer: Discrepancies (e.g., in bond angles or pKa values) require:
- Multi-Method Validation : Cross-check DFT results with MP2 or CCSD(T) for higher accuracy .
- Experimental Repetition : Re-measure under controlled conditions (e.g., inert atmosphere to prevent oxidation) .
- Error Analysis : Quantify systematic errors in crystallographic refinement (e.g., R-factor thresholds in SHELXL ).
Q. What strategies optimize enantiomeric purity in catalytic asymmetric synthesis?
Methodological Answer:
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Stability studies assess:
Q. Table 2: Stability Profile
| Condition | Degradation Pathway | Half-Life (Days) | Analytical Method |
|---|---|---|---|
| 25°C, dark | None | >365 | HPLC |
| 40°C, 75% RH | Hydrolysis of methoxy group | 30 | NMR |
Q. What advanced techniques confirm stereochemical configuration?
Methodological Answer:
Q. How is the compound utilized in drug discovery pipelines?
Methodological Answer:
- Bioactivity Screening : Assays against GPCRs or kinases (common targets for pyridine derivatives) .
- SAR Studies : Modify methoxy/amine groups to optimize binding affinity (e.g., bromine substitution at pyridine C3 ).
- ADME Profiling : Microsomal stability and Caco-2 permeability tests .
Q. What troubleshooting approaches address low synthetic yields?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
